![molecular formula C20H19F3N4O B2634478 2-(1H-indol-1-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide CAS No. 1788844-53-0](/img/structure/B2634478.png)
2-(1H-indol-1-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide
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Description
2-(1H-indol-1-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C20H19F3N4O and its molecular weight is 388.394. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound has been involved in various studies focusing on its synthesis and structural characterization. For instance, it serves as an intermediate in the synthesis of fluorinated E1R structural derivatives, highlighting its role in the development of new chemical entities (Kuznecovs et al., 2020). It has also been used in the synthesis and characterization of biologically active compounds like D-24851, indicating its relevance in medicinal chemistry (Knaack et al., 2001).
Biological Activity
Studies have demonstrated the biological activities of compounds synthesized from this chemical. For example, N-aryl(indol-3-yl)glyoxamides, with a structural similarity to the compound, showed significant cytotoxic properties against various carcinoma and leukemia cell lines, pointing to its potential in cancer therapy (Marchand et al., 2009). Additionally, copper complexes involving similar structures have shown strong DNA-binding and antioxidant properties, suggesting its utility in biochemistry and pharmacology (Reddy et al., 2016).
Antiplasmodial Properties
Novel derivatives, including those structurally related to this compound, have been prepared and assessed for their in vitro antiplasmodial properties, particularly against the Plasmodium falciparum strain. Their potential mode of action has been explained through molecular docking, signifying its importance in antimalarial research (Mphahlele et al., 2017).
Molecular Docking and Design
The compound is also pivotal in the design and synthesis of new drugs. For instance, a related indole acetamide derivative has been synthesized and subjected to molecular docking analysis, targeting specific protein domains for anti-inflammatory activity, showcasing its application in drug design and development (Al-Ostoot et al., 2020).
properties
IUPAC Name |
2-indol-1-yl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O/c21-20(22,23)15-5-6-18(24-11-15)27-10-8-16(12-27)25-19(28)13-26-9-7-14-3-1-2-4-17(14)26/h1-7,9,11,16H,8,10,12-13H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXHDNLUXRBIMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CN2C=CC3=CC=CC=C32)C4=NC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-1-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide |
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